molecular formula C11H20O2 B12283319 3-Hexenyl isovalerate, (3E)- CAS No. 88296-26-8

3-Hexenyl isovalerate, (3E)-

Cat. No.: B12283319
CAS No.: 88296-26-8
M. Wt: 184.27 g/mol
InChI Key: AIQLNKITFBJPFO-AATRIKPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexenyl isovalerate, (3E)-, can be synthesized through the esterification reaction between hex-3-en-1-ol and isovaleric acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 3-Hexenyl isovalerate, (3E)-, involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Hexenyl isovalerate, (3E)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexenyl isovalerate, (3E)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexenyl isovalerate, (3E)-, involves its interaction with specific molecular targets and pathways. As a flavoring agent, it interacts with olfactory receptors to produce a characteristic aroma. In biological systems, it may modulate various signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexenyl isovalerate, (3E)-, is unique due to its specific combination of hex-3-en-1-ol and isovaleric acid, which imparts distinct chemical and sensory properties. Its role as a flavoring agent and plant metabolite further distinguishes it from other similar compounds .

Properties

CAS No.

88296-26-8

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-3-enyl] 3-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+

InChI Key

AIQLNKITFBJPFO-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CCOC(=O)CC(C)C

Canonical SMILES

CCC=CCCOC(=O)CC(C)C

Origin of Product

United States

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